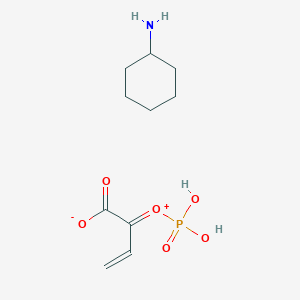
Iron(III) ethylenediammonium sulfate
Übersicht
Beschreibung
Iron(III) ethylenediammonium sulfate is a coordination compound with the molecular formula C2H11Fe2N2O16S4. It is composed of iron in the +3 oxidation state, ethylenediammonium ions, and sulfate ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron(III) ethylenediammonium sulfate can be synthesized through the reaction of iron(III) sulfate with ethylenediamine in an aqueous solution. The reaction typically involves dissolving iron(III) sulfate in water and then adding ethylenediamine slowly while stirring. The mixture is then heated to facilitate the reaction, and the product is obtained by crystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions where iron(III) is reduced to iron(II) or oxidized to higher oxidation states.
Substitution Reactions: The ethylenediammonium ligands can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize iron(III) to higher oxidation states.
Reducing Agents: Sodium borohydride or hydrazine can reduce iron(III) to iron(II).
Major Products Formed:
Oxidation: Higher oxidation state iron complexes.
Reduction: Iron(II) ethylenediammonium sulfate or other iron(II) complexes.
Wissenschaftliche Forschungsanwendungen
Iron(III) ethylenediammonium sulfate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various iron-based catalysts and coordination compounds.
Biology: Investigated for its potential role in biological systems, including enzyme mimetics and as a model compound for studying iron metabolism.
Medicine: Explored for its potential therapeutic applications, such as in the development of iron supplements and treatments for iron deficiency.
Industry: Utilized in the production of advanced materials, including magnetic materials and nanocomposites.
Wirkmechanismus
The mechanism of action of iron(III) ethylenediammonium sulfate involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can interact with molecular targets, such as enzymes and proteins, influencing their activity and function. The ethylenediammonium ligands provide stability to the iron center and facilitate its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Iron(II) ethylenediammonium sulfate: Similar in structure but with iron in the +2 oxidation state.
Iron(III) sulfate: Lacks the ethylenediammonium ligands and has different chemical properties.
Ethylenediammonium sulfate: Contains ethylenediammonium and sulfate ions but no iron.
Uniqueness: Iron(III) ethylenediammonium sulfate is unique due to the presence of both iron and ethylenediammonium ions, which confer specific chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Eigenschaften
IUPAC Name |
2-azaniumylethylazanium;iron(3+);sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.Fe.H2O4S/c3-1-2-4;;1-5(2,3)4/h1-4H2;;(H2,1,2,3,4)/q;+3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYQJNDEVYLLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[NH3+])[NH3+].[O-]S(=O)(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10FeN2O4S+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721258 | |
| Record name | 2-azaniumylethylazanium;iron(3+);sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113193-60-5 | |
| Record name | 2-azaniumylethylazanium;iron(3+);sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B568144.png)

![7-(Chloromethyl)thieno[2,3-c]pyridine](/img/structure/B568150.png)

![1-Azabicyclo[3.3.1]nonane-5-carbonyl chloride](/img/structure/B568155.png)

